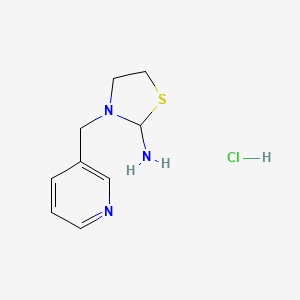

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

Description

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine hydrochloride is a heterocyclic compound featuring a thiazolidine core (a five-membered ring containing sulfur and nitrogen) substituted with a pyridin-3-ylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula |

C9H14ClN3S |

|---|---|

Molecular Weight |

231.75 g/mol |

IUPAC Name |

3-(pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H13N3S.ClH/c10-9-12(4-5-13-9)7-8-2-1-3-11-6-8;/h1-3,6,9H,4-5,7,10H2;1H |

InChI Key |

CDJRVLVPIXABNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1CC2=CN=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine

The synthesis of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine; hydrochloride typically involves the construction of the thiazolidine ring via cyclization reactions between appropriate amine and mercaptoacetic acid derivatives, followed by functionalization at the 3-position with a pyridin-3-ylmethyl substituent. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Key Synthetic Routes

Cyclization of 2-Aminoethanethiol Derivatives with Pyridine-3-carboxaldehyde

A common approach involves the condensation of 2-aminoethanethiol (cysteamine) with pyridine-3-carboxaldehyde to form the thiazolidine ring bearing the pyridin-3-ylmethyl substituent at the 3-position. This reaction proceeds through:

- Formation of an imine intermediate between the amine and the aldehyde.

- Intramolecular nucleophilic attack by the thiol group on the imine carbon, leading to cyclization and formation of the thiazolidine ring.

This method is advantageous due to its simplicity and mild conditions, often performed in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions involving amines, aldehydes, and thioglycolic acid (mercaptoacetic acid) have been widely reported for the synthesis of thiazolidine derivatives. For example, aromatic amines, aromatic aldehydes, and mercaptoacetic acid can be reacted in the presence of catalysts such as vanadyl sulfate (VOSO4) under ultrasonic irradiation or other green chemistry conditions to afford thiazolidin-4-one derivatives with high yields and purity.

Although this method is more common for thiazolidin-4-ones, adaptations can be made for 1,3-thiazolidin-2-amines by selecting appropriate amine and aldehyde substrates.

Alkylation of Thiazolidine Precursors

Another approach involves the alkylation of thiazolidine-2-amine derivatives with pyridin-3-ylmethyl halides under basic conditions. This method allows for the introduction of the pyridin-3-ylmethyl group post ring formation, offering flexibility in functional group modifications.

Detailed Synthetic Procedures and Data

Typical Synthesis Procedure

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Aminoethanethiol + Pyridine-3-carboxaldehyde, EtOH, reflux, 2-4 h | Condensation and cyclization to form 3-(pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine | 75-85 | Reaction monitored by TLC |

| 2 | Product + HCl in Et2O or MeOH, room temp, 1 h | Formation of hydrochloride salt | 90-95 | Salt isolated by filtration and drying |

Representative Data from Literature

| Parameter | Value/Observation |

|---|---|

| Solvent | Ethanol, Methanol, or aqueous mixtures |

| Temperature | Room temperature to reflux (25-80°C) |

| Catalyst | Usually none required; sometimes acid catalysts for salt formation |

| Purification | Recrystallization or column chromatography |

| Characterization | Confirmed by NMR, IR, MS, elemental analysis |

Alternative Green Chemistry Approaches

Green synthetic routes involve solvent-free conditions or aqueous media, use of ultrasound irradiation, and environmentally benign catalysts such as vanadyl sulfate or ionic liquids to enhance reaction rates and yields. These methods reduce hazardous waste and improve sustainability.

Research Findings and Comparative Analysis

Advantages of Different Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct condensation of 2-aminoethanethiol and pyridine-3-carboxaldehyde | Simple, mild conditions, high yield | Limited functional group tolerance |

| One-pot MCRs with mercaptoacetic acid | High atom economy, green conditions | More common for thiazolidin-4-ones, may require adaptation |

| Alkylation of thiazolidine-2-amine | Flexibility in substitution | Requires preformed thiazolidine, possible side reactions |

Purity and Yield Considerations

Summary Table of Preparation Methods for 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine; hydrochloride

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of 2-aminoethanethiol and pyridine-3-carboxaldehyde | 2-Aminoethanethiol, pyridine-3-carboxaldehyde | Ethanol, reflux, 2-4 h | 75-85 | Simple and direct |

| One-pot MCR with mercaptoacetic acid and aromatic amine/aldehyde | Mercaptoacetic acid, aromatic amine, aldehyde | Ultrasonic irradiation, VOSO4 catalyst | 80-90 | Green chemistry approach |

| Alkylation of thiazolidine-2-amine with pyridin-3-ylmethyl halide | Thiazolidine-2-amine, pyridin-3-ylmethyl chloride/bromide | DMF, base, room temp to reflux | 60-75 | Post-ring functionalization |

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazolidine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the thiazolidine ring , which distinguishes it from other pyridinylmethylamine derivatives. Below is a comparative analysis with five related compounds:

Physicochemical Properties

- Solubility : All listed compounds are hydrochloride salts, improving aqueous solubility compared to free bases .

- Stability : The thiazolidine ring’s saturated structure may confer greater oxidative stability than unsaturated analogs (e.g., pyrazolopyridine in ).

- Reactivity : The propargylamine derivative is more reactive due to its alkyne group, enabling covalent modifications.

Biological Activity

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride, a compound with the chemical formula CHClNS, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound belongs to the thiazolidine class, characterized by a thiazolidine ring fused with a pyridine moiety. Its molecular weight is approximately 227.74 g/mol, and it exhibits a hydrochloride salt form which enhances its solubility in aqueous environments. The structural formula can be represented as follows:

1. Anticancer Properties

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer activities. For instance, compounds similar to 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine have shown efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism of action typically involves the induction of apoptosis through both intrinsic and extrinsic pathways, which is crucial for effective cancer therapy .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine | HeLa | 12.5 | Apoptosis induction |

| Thiazolidine derivative 18 | A549 | 8.0 | Apoptosis via ROS generation |

| Thiazolidine derivative X | MCF-7 | 10.0 | Caspase activation |

2. Antimicrobial Activity

Thiazolidines have been reported to possess broad-spectrum antimicrobial properties. In particular, derivatives of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amines | Staphylococcus aureus | 0.03 |

| Thiazolidine derivative Y | Escherichia coli | 0.05 |

| Thiazolidine derivative Z | Streptococcus pneumoniae | 0.01 |

3. Antioxidant Activity

The antioxidant potential of thiazolidines is another area of interest. Studies indicate that these compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

A notable study focused on the synthesis and biological evaluation of thiazolidine derivatives revealed that specific modifications to the thiazolidine structure could enhance anticancer and antimicrobial activities significantly. For example, a derivative with a substituted pyridine ring exhibited improved potency against resistant strains of bacteria compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine hydrochloride, and what key intermediates are involved?

- Answer : The synthesis typically involves amine alkylation or cyclization reactions. For example, pyridine derivatives can react with thiazolidine precursors under acidic conditions. Key intermediates may include pyridinylmethyl halides or thiazolidin-2-amine derivatives. Similar methodologies are described in the synthesis of structurally related compounds, such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which employs cyclopropanamine and pyridine-based substrates under reflux with catalysts like cesium carbonate .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine hydrochloride?

- Answer : High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (≥98% as per standard protocols) . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity by identifying chemical shifts for the pyridinylmethyl and thiazolidine moieties . Mass spectrometry (HRMS-ESI) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the typical storage conditions and stability considerations for this compound in laboratory settings?

- Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or decomposition. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies should include periodic HPLC analysis to monitor degradation, particularly under varying pH conditions .

Advanced Research Questions

Q. How can computational chemistry be integrated into optimizing reaction conditions for synthesizing 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine hydrochloride?

- Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling identification of optimal catalysts and solvents. The ICReDD framework combines computational reaction path searches with experimental validation to reduce trial-and-error approaches. For instance, phosphorus pentoxide-amine hydrochloride systems have been used to optimize heterocyclic amine syntheses .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of derivatives of this compound?

- Answer : Conduct reproducibility studies under standardized conditions (e.g., fixed pH, temperature). Meta-analyses of existing datasets can identify confounding variables (e.g., impurity profiles, solvent effects). Advanced statistical tools, such as multivariate regression, isolate structure-activity relationships (SARs). Cross-disciplinary collaboration with computational biologists may reconcile discrepancies in target binding assays .

Q. How can reaction fundamentals and reactor design principles be applied to scale up synthesis while maintaining yield?

- Answer : Utilize continuous flow reactors to enhance heat/mass transfer and minimize side reactions. Reaction engineering principles (e.g., Le Chatelier’s principle) guide parameter optimization (temperature, pressure). For example, scaling thiazolidine syntheses requires precise control of stoichiometric ratios and residence times, as demonstrated in membrane-separation technologies for similar amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for synthetic routes to this compound?

- Answer : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies. Compare intermediate characterization data (e.g., NMR, HPLC) to identify unaccounted byproducts. Refer to protocols for analogous compounds, such as thieno[3,4-d]isothiazole derivatives, where yield variations were linked to amine hydrochloride purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.